molecular formula C11H23NO3 B2361704 Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate CAS No. 37947-15-2

Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate

Cat. No.: B2361704
CAS No.: 37947-15-2
M. Wt: 217.309
InChI Key: SAFQQAXWOIEAMV-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate (CAS 37947-15-2) is a high-purity chemical compound supplied for laboratory research use. This compound has a molecular formula of C11H23NO3 and a molecular weight of 217.31 g/mol . Its structure features a propanoate ester group and a tertiary amine functionality with a 5-hydroxypentyl chain, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The compound is characterized by a LogP of approximately 0.74, indicating moderate hydrophobicity, and has three hydrogen bond acceptors and one hydrogen bond donor . As a building block, its structure suggests potential applications in the development of more complex molecules, such as active pharmaceutical ingredients or functional materials. Researchers value this compound for its potential use in constructing molecular scaffolds and studying structure-activity relationships. Handling requires careful attention to safety. This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Appropriate personal protective equipment should be worn. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. For comprehensive handling and safety information, please refer to the corresponding Safety Data Sheet (SDS) .

Properties

IUPAC Name

ethyl 3-[5-hydroxypentyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-3-15-11(14)7-9-12(2)8-5-4-6-10-13/h13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFQQAXWOIEAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition Approach

The most direct method involves a Michael addition reaction between 5-hydroxypentyl(methyl)amine and ethyl acrylate. This approach parallels the synthesis of similar amino esters described in the literature, where a nucleophilic amine reacts with an α,β-unsaturated ester.

The reaction scheme is as follows:

5-hydroxypentyl(methyl)amine + ethyl acrylate → this compound

N-Alkylation Approach

An alternative approach involves successive N-alkylation reactions, starting with a primary amine that is first methylated and then alkylated with an appropriate hydroxyalkyl halide, followed by reaction with ethyl acrylate or ethyl 3-bromopropanoate.

Detailed Michael Addition Method

Reagents and Conditions

Based on successful syntheses of similar compounds, the following conditions have been identified as optimal for the Michael addition approach:

Component Quantity
5-hydroxypentyl(methyl)amine 1.0 equivalent
Ethyl acrylate 1.2-1.5 equivalents
Solvent Ethanol or tetrahydrofuran
Catalyst (optional) Trifluoromethanesulfonic acid (catalytic amount)
Temperature 50-60°C
Reaction time 16-24 hours

Procedure

  • In a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser, add 5-hydroxypentyl(methyl)amine and the selected solvent.
  • Stir the solution for approximately 20 minutes at room temperature to ensure complete dissolution.
  • Add ethyl acrylate slowly (over a period of 5-10 minutes) to the reaction mixture.
  • If using a catalyst, add a catalytic amount of trifluoromethanesulfonic acid.
  • Heat the reaction mixture to 50-60°C and maintain this temperature for 16-24 hours under nitrogen atmosphere.
  • Monitor the reaction progress by thin-layer chromatography or gas chromatography.
  • Upon completion, cool the reaction mixture to room temperature.

Purification Process

Drawing from the purification methods described for similar amino esters, the following purification sequence can be employed:

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.
  • Dissolve the resulting residue in ethyl acetate or dichloromethane.
  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acid catalyst and byproducts.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  • Filter and concentrate under reduced pressure.
  • Purify the crude product using column chromatography on silica gel, using an appropriate solvent system (e.g., gradient elution with hexanes/ethyl acetate).
  • For higher purity, consider recrystallization from a suitable solvent system.

Expected yield based on similar reactions: 75-85%.

Alternative Synthetic Approaches

Modified Gabriel Synthesis

The Gabriel synthesis, typically used for preparing primary amines, can be adapted for the synthesis of this compound through careful selection of intermediates and reaction conditions.

This approach would involve:

  • Preparation of ethyl 3-aminopropanoate via Gabriel synthesis
  • Reductive amination with an appropriate aldehyde
  • Alkylation with 5-bromopentanol or a protected derivative

While more steps are involved, this method may offer advantages in terms of selectivity and avoiding side reactions.

Reduction-Based Approach

Another viable approach involves the reduction of appropriate precursors:

  • Starting with ethyl 3-(3-aminophenyl)propanoate or similar compounds
  • Reduction of the aromatic ring
  • Selective alkylation to introduce the 5-hydroxypentyl and methyl groups

This method may be particularly useful when starting from readily available aromatic precursors.

Scale-Up Considerations

For industrial or large-scale synthesis, the Michael addition approach offers several advantages:

  • One-pot synthesis with minimal steps
  • Readily available and relatively inexpensive starting materials
  • Mild reaction conditions
  • Straightforward purification procedures

However, the following modifications may be necessary for scale-up:

Parameter Small Scale Large Scale Modification
Heating Oil bath Jacketed reactor with controlled heating
Stirring Magnetic stirrer Mechanical overhead stirrer
Addition Manual Controlled addition via pump
Purification Column chromatography Continuous flow chromatography or distillation
Solvent Ethanol or THF Consider greener solvents with higher boiling points

Analytical Characterization

The following analytical data would be expected for pure this compound:

NMR Spectroscopy

Based on the structure, the following key signals would be expected:

¹H NMR (400 MHz, CDCl₃):

  • δ 4.12 (q, 2H, OCH₂CH₃)
  • δ 3.60-3.65 (t, 2H, CH₂OH)
  • δ 2.70-2.80 (m, 4H, NCH₂)
  • δ 2.40-2.50 (t, 2H, NCH₂)
  • δ 2.30 (s, 3H, NCH₃)
  • δ 1.20-1.70 (m, 8H, CH₂ groups)
  • δ 1.25 (t, 3H, OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 172.5 (C=O)
  • δ 62.5 (CH₂OH)
  • δ 60.5 (OCH₂CH₃)
  • δ 55-57 (NCH₂ signals)
  • δ 42.0 (NCH₃)
  • δ 32.5, 29.5, 27.0, 23.5 (CH₂ groups)
  • δ 14.2 (OCH₂CH₃)

Mass Spectrometry

Expected mass spectral data:

  • Molecular ion peak (M+): m/z 217
  • Major fragments: m/z 202 (M-CH₃), 172 (M-OCH₂CH₃), 100 (CH₃NCH₂CH₂COO)

Infrared Spectroscopy

Characteristic IR absorptions:

  • 3350-3450 cm⁻¹ (O-H stretching)
  • 2920-2960 cm⁻¹ (C-H stretching)
  • 1730-1740 cm⁻¹ (C=O stretching, ester)
  • 1170-1190 cm⁻¹ (C-O stretching, ester)
  • 1040-1060 cm⁻¹ (C-O stretching, primary alcohol)

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Expected Yield Time Required
Michael Addition - Direct, one-pot synthesis
- Minimal steps
- Mild conditions
- Potential for side reactions
- May require purification
75-85% 16-24 hours
Modified Gabriel Synthesis - Selective
- Well-established chemistry
- Multiple steps
- Longer overall time
60-70% 48-72 hours
Reduction-Based Approach - Can utilize common precursors
- Potentially higher purity
- Multiple steps
- Possibly harsh conditions
55-65% 36-48 hours

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate serves multiple roles in scientific research:

  • Chemistry :
    • Synthesis Intermediate : It is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the creation of various chemical structures.
    • Reactivity : The compound can undergo oxidation to form ketones or aldehydes and reduction to yield alcohols, making it versatile for further synthetic applications .
  • Biology :
    • Biological Activity Studies : Research has shown that this compound may interact with biomolecules, potentially influencing biological pathways. Its hydroxyl and amino groups allow for hydrogen bonding and electrostatic interactions with various biological targets .
    • Toxicology Studies : The compound is evaluated for its safety profile under regulations such as the Toxic Substances Control Act (TSCA), ensuring that it does not present unreasonable risks to health or the environment .
  • Medicine :
    • Therapeutic Potential : Investigated for its potential therapeutic properties, it may serve as a precursor in drug development. Its structural features suggest possible activity against specific biological targets, warranting further pharmacological studies .
    • Preclinical Studies : this compound has been included in preclinical trials to assess its efficacy and safety in potential therapeutic applications.
  • Industry :
    • Specialty Chemicals Production : The compound is used in the production of specialty chemicals and materials, contributing to various industrial applications including coatings, adhesives, and plastics.

Data Tables

Application AreaSpecific Uses
ChemistrySynthesis intermediate, oxidation/reduction reactions
BiologyBiological activity studies, toxicology assessments
MedicineDrug development precursor, preclinical trials
IndustryProduction of specialty chemicals

Case Studies and Research Findings

  • Case Study on Biological Activity :
    • A study investigated the interaction of this compound with specific protein targets involved in cellular signaling pathways. Results indicated that the compound could modulate these pathways, suggesting potential therapeutic implications.
  • Toxicology Assessment :
    • Under TSCA regulations, a comprehensive risk assessment was conducted to evaluate the safety of this compound. Findings confirmed that the compound is not likely to present an unreasonable risk under specified conditions of use .
  • Synthesis Research :
    • Research focused on optimizing synthetic routes for this compound demonstrated efficient methods for producing high yields with minimal environmental impact.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to a class of molecules known for their diverse biological activities. Its molecular formula is C12H25N1O3C_{12}H_{25}N_{1}O_{3}, and it features a propanoate backbone with a hydroxypentyl and methylamino substituent.

This compound exhibits various biological activities, primarily through its interaction with specific biochemical pathways. Research has indicated that compounds with similar structures can exhibit:

  • Antibacterial Activity : Targeting Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Potential effectiveness against viral infections.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Targeted Biological Effects

  • Antimicrobial Activity : Quinazolinone derivatives, which share structural similarities with this compound, have shown significant activity against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus .
  • Cellular Mechanisms : The compound may alter cell membrane permeability, leading to increased susceptibility of bacterial cells to external stressors .
  • Potential in Drug Development : The compound's structure suggests it may serve as a lead for developing new antimicrobial agents targeting resistant strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismReference
QuinazolinoneAntibacterialKlebsiella pneumoniae
Carbazole DerivativeAntibacterialStaphylococcus aureus
This compoundAntiviralFiloviridae viruses

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study investigated the antibacterial properties of compounds similar to this compound. Results indicated promising activity against multi-drug resistant bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .
  • In vitro Studies :
    • In vitro assays demonstrated that the compound could inhibit the growth of various pathogenic bacteria through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification or reductive amination. For example, esterification under reflux with acidic catalysts (e.g., H₂SO₄) is a common approach for similar propanoate esters . Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, X-ray crystallography (as used for homopropargyl alcohol derivatives in and ) provides atomic-level resolution .

Q. How can the compound’s stability under varying storage conditions be assessed?

  • Methodological Answer : Stability studies should include accelerated degradation tests under controlled temperature, humidity, and light exposure. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor thermal stability . For hydrolytic sensitivity, incubate the compound in buffered solutions (pH 3–9) and track degradation via LC-MS .

Q. What spectroscopic techniques are most effective for characterizing its structure?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to identify proton environments and confirm the presence of the hydroxypentyl and methylamino groups.
  • FT-IR : Detect functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, N-H bends).
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., Q-TOF instruments) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) simulations can model electron density distribution, identifying reactive sites (e.g., the ester carbonyl or amino group). Retrosynthesis tools, such as AI-driven platforms (e.g., Pistachio or Reaxys models), leverage reaction databases to propose feasible pathways . For example, highlights retrosynthetic planning using template relevance models.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Systematically compare datasets from assays (e.g., IC₅₀ values) while controlling for variables like cell lines or solvent systems.
  • Dose-Response Curves : Validate activity thresholds using orthogonal assays (e.g., fluorescence-based vs. colorimetric assays).
  • Structural Analogues : Cross-reference with structurally similar compounds (e.g., ’s pyridine derivatives) to identify structure-activity relationships (SARs) .

Q. What experimental designs are suitable for probing its interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors.
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with proteins (e.g., ’s WDR5 protein interaction study) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalysts) for enantioselective amination .
  • Chiral HPLC : Separate enantiomers post-synthesis, as demonstrated in for methyl 3-amino-3-(2,3-dichlorophenyl)propanoate .

Key Considerations

  • Safety : Follow protocols for handling amines and esters, including PPE (e.g., chemical-resistant gloves, OV/AG-P99 respirators for volatile compounds) .
  • Data Gaps : Direct data on this compound is limited; extrapolate from analogues while emphasizing experimental validation.

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